molecular formula C8H12N2OS B13295965 (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B13295965
M. Wt: 184.26 g/mol
InChI Key: RCVLUBWCYDSDKY-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is an organic compound with a unique structure that includes an amino group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.

    Formation of Intermediate: The 3-methylthiophene is first functionalized to introduce a reactive group, such as a halogen, at the 2-position.

    Coupling Reaction: The functionalized thiophene is then coupled with 3-aminopropanoic acid under suitable conditions to form the desired product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Material Science: The thiophene ring in the compound can be used to create conductive polymers and materials with interesting electronic properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential as a biochemical tool.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring and amino group can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2-thienyl)propanamide: Similar structure but with a different substitution pattern on the thiophene ring.

    (3R)-3-amino-3-(4-methylthiophen-2-yl)propanamide: Similar structure with a different position of the methyl group on the thiophene ring.

Uniqueness

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is unique due to the specific position of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1

InChI Key

RCVLUBWCYDSDKY-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)N)N

Origin of Product

United States

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